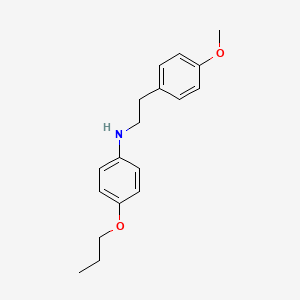
N-(4-Methoxyphenethyl)-4-propoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenethyl)-4-propoxyaniline (MPPA) is an organic compound that has been studied for its potential use in a variety of scientific research applications. MPPA is a monoamine oxidase inhibitor (MAOI) that has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body. MPPA has been studied in both in vitro and in vivo studies, with promising results.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body, which can be beneficial for the treatment of depression and other mental health conditions. Additionally, N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-(4-Methoxyphenethyl)-4-propoxyaniline is not fully understood. However, it is believed to act as a reversible monoamine oxidase inhibitor (MAOI). This means that it inhibits the activity of monoamine oxidase enzymes in the body, which can lead to increased levels of monoamines such as serotonin and norepinephrine. This can have beneficial effects on mood and other mental health conditions.
Biochemical and Physiological Effects
N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its effects on biochemical and physiological processes in the body. It has been found to modulate the activity of monoamine oxidase enzymes, which can lead to increased levels of monoamines such as serotonin and norepinephrine. Additionally, N-(4-Methoxyphenethyl)-4-propoxyaniline has been found to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which can have beneficial effects on neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Methoxyphenethyl)-4-propoxyaniline has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of concentrations. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that N-(4-Methoxyphenethyl)-4-propoxyaniline is a reversible MAOI and therefore may not be suitable for long-term experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving N-(4-Methoxyphenethyl)-4-propoxyaniline. One potential direction is to further explore its potential as a therapeutic agent for depression and other mental health conditions. Additionally, further research could be conducted on its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of other enzymes, such as choline acetyltransferase and dopamine β-hydroxylase. Finally, further research could be conducted to explore its potential as an antioxidant and its potential to modulate the activity of other enzymes, such as monoamine oxidase A and B.
Synthesemethoden
N-(4-Methoxyphenethyl)-4-propoxyaniline can be synthesized through several different methods. The most commonly used method is the reaction of 4-methoxybenzaldehyde and 4-methoxybenzene-1-sulfonyl chloride in the presence of pyridine. This reaction is typically carried out at room temperature and yields a product that is approximately 95% pure.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-14-21-18-10-6-16(7-11-18)19-13-12-15-4-8-17(20-2)9-5-15/h4-11,19H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIHQHSHHBAOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenethyl)-4-propoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)
![2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385447.png)
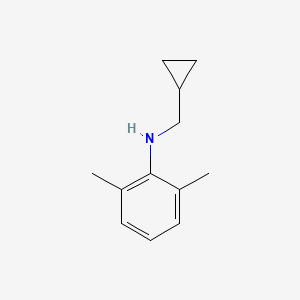
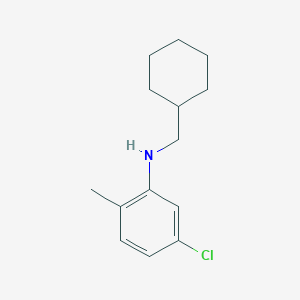
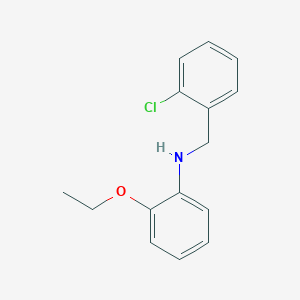
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
![2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385452.png)
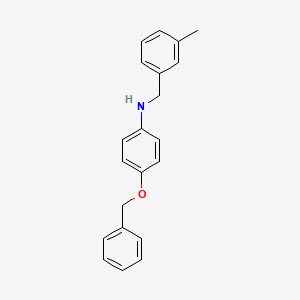
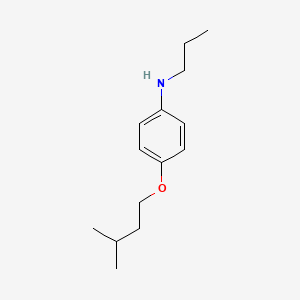
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline](/img/structure/B1385457.png)
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)